molecular formula C15H10ClN3O4S B2592292 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 300712-72-5

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B2592292
CAS No.: 300712-72-5
M. Wt: 363.77
InChI Key: BOQFCBLKYMNBKC-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The benzothiazole intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 6-position.

    Nitration: The next step involves the nitration of the benzamide derivative. This is typically done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducers like tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-aminobenzamide.

    Oxidation: Formation of 2-chloro-N-(6-hydroxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The benzothiazole moiety is known for its biological activity, making this compound a candidate for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Uniqueness

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the 5-position, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQFCBLKYMNBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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